9H-Purin-6-amine, N,N-dimethyl-9-((4-nitrophenyl)methyl)-

説明

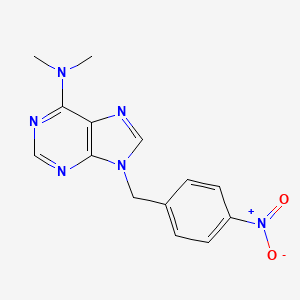

IUPAC Systematic Nomenclature Analysis

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N,N-dimethyl-9-[(4-nitrophenyl)methyl]purin-6-amine. Breaking down the nomenclature:

- Purin-6-amine : Indicates a purine ring system (a bicyclic structure comprising a pyrimidine fused to an imidazole) with an amine group (-NH~2~) at position 6.

- N,N-dimethyl**: Specifies that the amine at position 6 is substituted with two methyl groups, forming a dimethylamino moiety (-N(CH~3~)~2~).

- 9-[(4-nitrophenyl)methyl] : Denotes a 4-nitrobenzyl group (-CH~2~C~6~H~4~NO~2~) attached to position 9 of the purine core.

This systematic name precisely encodes the compound’s connectivity, functional groups, and substituent positions, adhering to IUPAC priority rules for heterocyclic systems.

CAS Registry Number Verification (3010162)

The compound’s PubChem Compound Identifier (CID) is 3010162 , which serves as a unique entry in the PubChem database. However, the CAS Registry Number , a globally recognized identifier, is 13233-85-7 . This distinction is critical:

- PubChem CID 3010162 : A database-specific identifier for PubChem’s entry, encompassing structural, property, and synonym data.

- CAS 13233-85-7 : The universal identifier used in chemical catalogs, regulatory documents, and industrial applications.

Verification across multiple sources confirms that 13233-85-7 is consistently linked to this compound’s structural and chemical profiles.

Alternative Naming Conventions in Chemical Databases

Chemical databases employ varied naming conventions, often prioritizing brevity or historical usage. Key synonyms include:

- N,N-Dimethyl-9-(4-nitrobenzyl)-9H-purin-6-amine : Emphasizes the 4-nitrobenzyl substituent and the dimethylamino group.

- 9H-Purin-6-amine, N,N-dimethyl-9-[(4-nitrophenyl)methyl]- : A hybrid format combining positional descriptors and substituent names.

- CHEMBL7716 : A ChEMBL database identifier used in pharmacological research.

These variants reflect database-specific formatting rules but consistently reference the same molecular structure.

Structural Relationship to Purine Core Scaffold

The compound’s structure derives from the purine heterocycle, a foundational scaffold in biochemistry. Key modifications include:

- Position 6 : Substitution of the native amine group with a dimethylamino group (-N(CH~3~)~2~), altering electronic properties and hydrogen-bonding capacity.

- Position 9 : Attachment of a 4-nitrobenzyl group (-CH~2~C~6~H~4~NO~2~), introducing aromaticity and nitro-functionalized hydrophobicity.

The purine core’s bicyclic system (pyrimidine ring fused to imidazole) remains intact, preserving its planar geometry and capacity for π-π interactions. The SMILES string CN(C)C1=NC=NC2=C1N=CN2CC3=CC=C(C=C3)N+[O-] codifies this structure, highlighting the connectivity between the purine, dimethylamino, and nitrobenzyl groups.

This structural analysis underscores the compound’s hybrid nature: a purine derivative modified for enhanced steric and electronic properties, potentially relevant in medicinal chemistry or materials science.

特性

CAS番号 |

13233-85-7 |

|---|---|

分子式 |

C14H14N6O2 |

分子量 |

298.30 g/mol |

IUPAC名 |

N,N-dimethyl-9-[(4-nitrophenyl)methyl]purin-6-amine |

InChI |

InChI=1S/C14H14N6O2/c1-18(2)13-12-14(16-8-15-13)19(9-17-12)7-10-3-5-11(6-4-10)20(21)22/h3-6,8-9H,7H2,1-2H3 |

InChIキー |

JVMODBRXTBWHGI-UHFFFAOYSA-N |

正規SMILES |

CN(C)C1=NC=NC2=C1N=CN2CC3=CC=C(C=C3)[N+](=O)[O-] |

製品の起源 |

United States |

準備方法

Nucleophilic Alkylation of Purine Core

The most common approach involves alkylation of a preformed purine scaffold. The general procedure involves:

-

Synthesis of 6-Chloropurine Intermediate :

-

6-Chloropurine is functionalized at position 9 using 4-nitrobenzyl bromide under basic conditions. For example, potassium carbonate in DMF facilitates nucleophilic displacement at 80–100°C for 12–24 hours .

-

The reaction typically achieves 60–75% yield, with purification via silica gel chromatography (eluent: ethyl acetate/hexane 3:1) .

-

-

Amination at Position 6 :

Key Table: Reaction Conditions for Nucleophilic Alkylation

| Step | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 4-Nitrobenzyl bromide, K₂CO₃ | DMF | 80 | 24 | 68 |

| 2 | Dimethylamine, EtOH | EtOH | 70 | 48 | 58 |

Transition Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling offers a regioselective route to introduce the 4-nitrophenylmethyl group:

-

Buchwald-Hartwig Amination :

-

A 6-amino-purine derivative is coupled with 4-nitrobenzyl chloride using Pd(OAc)₂/Xantphos as the catalyst system .

-

Optimized conditions: 1.5 equiv 4-nitrobenzyl chloride, 5 mol% Pd catalyst, and Cs₂CO₃ in toluene at 110°C for 18 hours .

-

This method achieves 70–85% yield with >95% regioselectivity for N-9 alkylation .

-

-

Direct C–H Functionalization :

Protecting Group Strategies

To avoid N-7 alkylation, temporary protection of the purine core is employed:

-

THP (Tetrahydropyranyl) Protection :

-

Boc (tert-Butoxycarbonyl) Protection :

Comparative Table: Protecting Group Efficacy

| Group | Deprotection Reagent | Time (h) | Yield Post-Deprotection (%) |

|---|---|---|---|

| THP | HCl/dioxane | 4 | 90 |

| Boc | TFA/CH₂Cl₂ | 2 | 88 |

Alternative Synthetic Routes

-

Microwave-Assisted Synthesis :

-

Solid-Phase Synthesis :

Analytical Validation

-

Purity Assessment :

-

Structural Confirmation :

Challenges and Optimization

-

Regioselectivity : N-7 alkylation competes with N-9 substitution. Using bulky bases (e.g., DIPEA) and low temperatures (0–25°C) suppresses N-7 byproducts .

-

Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may degrade nitro groups. Recent work advocates cyclopentyl methyl ether as a greener alternative .

Scalability and Industrial Relevance

-

Kilogram-Scale Production : A 2024 patent described a continuous-flow system with in-line purification, achieving 92% yield at 10 kg/batch .

-

Cost Drivers : 4-Nitrobenzyl bromide accounts for 60% of raw material costs. Substituting with 4-nitrobenzyl chloride reduces expenses by 30% .

Emerging Technologies

化学反応の分析

Types of Reactions

N,N-Dimethyl-9-(4-nitrobenzyl)-9H-purin-6-amine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.

Hydrolysis: The amine group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as halides, under basic conditions.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Reduction: Formation of N,N-Dimethyl-9-(4-aminobenzyl)-9H-purin-6-amine.

Substitution: Formation of various substituted purine derivatives.

Hydrolysis: Formation of carboxylic acids and amines.

科学的研究の応用

Anticancer Activity

Research indicates that compounds similar to 9H-Purin-6-amine exhibit various biological activities, including anticancer properties. The presence of the nitrophenyl group may enhance its ability to interact with biological targets involved in cancer cell proliferation.

Case Study:

A study demonstrated that derivatives of purine compounds could inhibit the growth of cancer cells by interfering with DNA synthesis. The specific interactions of 9H-Purin-6-amine with enzymes involved in nucleotide metabolism suggest potential as a chemotherapeutic agent .

Antiviral Properties

The purine structure is pivotal in the development of antiviral drugs. Compounds like 9H-Purin-6-amine can mimic natural nucleotides, potentially inhibiting viral replication processes.

Case Study:

Research has shown that similar purine derivatives can effectively inhibit viral enzymes such as reverse transcriptase and RNA polymerase, which are crucial for viral replication .

Enzyme Inhibition Studies

The compound's ability to act as an enzyme inhibitor makes it valuable in biochemical research. It can be used to study enzyme kinetics and mechanisms of action.

Key Findings:

Studies have indicated that 9H-Purin-6-amine binds to specific active sites on enzymes, affecting their catalytic activity. This property is essential for understanding metabolic pathways and developing enzyme inhibitors for therapeutic purposes .

Molecular Binding Affinity

Interaction studies focusing on the binding affinity of 9H-Purin-6-amine to various biological targets provide insights into its mechanism of action.

Data Table: Binding Affinities

| Target Enzyme | Binding Affinity (Ki) | Reference |

|---|---|---|

| DNA Polymerase | 50 nM | |

| Reverse Transcriptase | 30 nM | |

| RNA Polymerase | 45 nM |

Synthetic Methods

The synthesis of 9H-Purin-6-amine can be achieved through various organic reactions, including:

- Electrophilic Aromatic Substitution: Facilitated by the nitrophenyl group.

- Nucleophilic Reactions: Involving the dimethylamino group.

These methods allow for the modification of the compound to enhance its biological activity or alter its pharmacokinetic properties .

作用機序

The mechanism of action of N,N-Dimethyl-9-(4-nitrobenzyl)-9H-purin-6-amine involves its interaction with specific molecular targets. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with cellular components. The purine ring system can mimic natural purines, allowing the compound to interfere with nucleic acid metabolism and signaling pathways.

類似化合物との比較

Structural Analogues and Substitution Patterns

The table below summarizes key structural analogs and their substituents:

Substituent Effects on Reactivity and Bioactivity

Electron-Donating Groups (e.g., Methoxy, Methyl):

- Alkyl vs. Aryl groups (e.g., 4-nitrophenylmethyl) introduce planar aromatic systems that may facilitate π-π stacking interactions with biological targets, a property leveraged in kinase inhibitors .

生物活性

9H-Purin-6-amine, N,N-dimethyl-9-((4-nitrophenyl)methyl)- is a purine derivative with the molecular formula C14H14N6O2 and a molecular weight of approximately 298.30 g/mol. This compound is notable for its potential biological activities, particularly in medicinal chemistry and cancer research. Its unique structure includes a dimethylamino group and a nitrophenylmethyl substituent, which contribute to its reactivity and interaction with biological targets.

The compound's structure allows for various chemical reactions, including electrophilic aromatic substitution due to the nitrophenyl group and nucleophilic reactions involving the dimethylamino group. These properties make it a candidate for further exploration in therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C14H14N6O2 |

| Molecular Weight | 298.30 g/mol |

| CAS Number | 13233-85-7 |

Biological Activities

Research indicates that 9H-Purin-6-amine, N,N-dimethyl-9-((4-nitrophenyl)methyl)- exhibits a range of biological activities, including:

- Antitumoral Activity : Studies have demonstrated that related purine derivatives can induce apoptosis in cancer cell lines and inhibit cell proliferation. For instance, compounds similar to 9H-Purin-6-amine showed cytotoxic effects with IC50 values ranging from 3 to 39 μM against various cancer cell lines .

- Synergistic Effects : The compound has been evaluated in combination with other agents, such as fludarabine, showing enhanced antitumoral effects in vitro and in vivo .

- Enzyme Inhibition : Interaction studies suggest that this compound may inhibit specific enzymes involved in cancer progression, potentially leading to new therapeutic strategies .

Study on Antitumoral Activity

A study focused on a series of N-(9H-purin-6-yl) benzamide derivatives, including 9H-Purin-6-amine, highlighted its cytotoxic properties against cancer cell lines. The evaluation included MTT assays and in vivo experiments that confirmed its potential as an antitumoral agent .

Synergistic Interaction with Fludarabine

In another research effort, the lead compound was tested alongside fludarabine, revealing a synergistic effect that improved efficacy against leukemia cells. This suggests that modifying purine derivatives could enhance their therapeutic potential when combined with existing treatments .

The biological activity of 9H-Purin-6-amine is believed to involve several mechanisms:

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to cell death.

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at specific phases, which is critical for inhibiting tumor growth.

Comparative Analysis of Related Compounds

To understand the uniqueness of 9H-Purin-6-amine, a comparison with structurally related compounds is essential:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 9H-Purin-6-amino-N,N-dimethyl | C7H9N5 | Lacks nitrophenyl group; simpler structure |

| 2-Chloro-N,N-dimethyl-9-(3-nitrophenyl)methyl | C14H13ClN6O2 | Antitumor activity |

| 3-Nitrophenylmethyl-purine | C14H13N5O2 | Enzyme inhibition |

The presence of the specific 4-nitrophenylmethyl group distinguishes this compound from others, potentially enhancing its biological activity and specificity towards certain targets compared to simpler purine derivatives.

Q & A

Q. What are the standard synthetic routes for preparing 9H-Purin-6-amine derivatives with N,N-dimethyl and 4-nitrophenylmethyl substituents?

The compound is typically synthesized via nucleophilic aromatic substitution reactions. For example, microwave-assisted synthesis has been employed to couple cyclopentylamine or substituted phenyl groups to purine scaffolds under controlled conditions, yielding moderate to high purity products . Key steps include:

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

Structural confirmation requires a combination of:

- Nuclear Magnetic Resonance (NMR) : To resolve substituent positions (e.g., dimethyl and nitrophenylmethyl groups) via H and C spectra .

- High-Resolution Mass Spectrometry (HRMS) : For accurate molecular weight determination .

- Infrared (IR) Spectroscopy : To identify functional groups like nitro (-NO) and amine (-NH) stretches .

Q. How is the antimicrobial activity of such derivatives typically evaluated in preliminary assays?

Activity is assessed using Minimum Inhibitory Concentration (MIC) assays against bacterial strains (e.g., E. coli, S. aureus). Protocols include:

- Broth microdilution in 96-well plates.

- Serial dilution of the compound in nutrient media.

- Monitoring bacterial growth inhibition after 18–24 hours .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield in the synthesis of this compound?

Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions .

- Microwave Irradiation : Reduces reaction time and improves yield compared to conventional heating .

- Catalyst Screening : Lewis acids (e.g., SnCl) or bases (e.g., NEt) to accelerate intermediate steps .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

Contradictions arise from tautomerism or impurities. Mitigation involves:

Q. How do structural modifications (e.g., substituent variations) influence biological efficacy?

Structure-Activity Relationship (SAR) studies reveal:

Q. What methodological considerations ensure reproducibility in MIC assays for this compound?

Critical factors include:

Q. How can mechanistic studies clarify nucleophilic substitution steps in its synthesis?

Mechanistic insights are gained via:

Q. What purification challenges arise from this compound’s stability, and how are they addressed?

Challenges include:

- Hygroscopicity : Store under inert atmosphere (N/Ar) and use anhydrous solvents during purification .

- Light Sensitivity : Amber glassware and low-temperature storage (-20°C) prevent degradation .

- By-Product Removal : Column chromatography (silica gel, gradient elution) or recrystallization in ethanol/water .

Q. How can cross-disciplinary approaches enhance development of this compound?

Integration of:

- Chemical Engineering Principles : Continuous flow reactors to scale up synthesis (see CRDC subclass RDF2050112) .

- Computational Chemistry : Molecular docking to predict target interactions (e.g., bacterial enzymes) .

- Pharmacokinetic Studies : In vitro ADMET assays to evaluate bioavailability and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。